molecular formula C13H17N3O2 B2924147 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea CAS No. 899965-02-7

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea

Cat. No. B2924147
CAS RN: 899965-02-7
M. Wt: 247.298
InChI Key: WMXFDKIFFXWGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It was first developed in the 1990s as a treatment for metabolic and cardiovascular diseases, but its use was discontinued due to concerns about its safety. However, recent studies have shown that GW501516 has a range of beneficial effects on metabolism, endurance, and cardiovascular health, making it an attractive candidate for further research.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and structural characterization of compounds related to 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea. For instance, the synthesis and crystal structure of a closely related compound, demonstrating its potential antitumor activities through docking studies, highlights the importance of structural analysis in developing therapeutic agents (Ch Hu et al., 2018). This research underscores the compound's relevance in medicinal chemistry, particularly in designing new anticancer drugs.

Biological Activity

The exploration of unsymmetrical ureas, including structures akin to 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea, as serotonin reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, opens avenues in antidepressant drug development. Such compounds, by inhibiting serotonin reuptake and antagonizing 5-HT receptors, offer a novel approach to enhancing serotonergic neurotransmission, potentially leading to more effective treatments for depression (L. Matzen et al., 2000).

Pharmacokinetics and Drug Development

The synthesis of deuterium-labeled analogs of compounds similar to 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea, such as AR-A014418, for use as internal standards in LC–MS analysis, represents a critical step in pharmacokinetic studies. This research is vital for understanding the absorption, distribution, and overall behavior of potential drugs within the body, facilitating the development of new therapeutic agents with improved efficacy and safety profiles (D. Liang et al., 2020).

Anti-inflammatory and Antiulcer Activities

Studies on symmetrical and unsymmetrical urea analogues, including those related to 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea, have shown significant H+/K+-ATPase and anti-inflammatory activities. These findings indicate the potential of such compounds in developing new treatments for conditions like gastric ulcers and inflammation, with some analogues outperforming standard drugs like omeprazole and indomethacin (K. P. Rakesh et al., 2017).

Molecular Interaction Studies

Research into the interaction of Schiff bases containing N2O2 donor atoms with DNA, which includes compounds structurally similar to 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea, provides insights into the molecular mechanisms underpinning the biological activities of potential therapeutic agents. Such studies are crucial for the design of drugs targeting specific DNA sequences or structures, thereby enhancing the specificity and efficacy of treatments (D. Ajloo et al., 2015).

properties

IUPAC Name

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-18-8-4-7-14-13(17)16-12-9-15-11-6-3-2-5-10(11)12/h2-3,5-6,9,15H,4,7-8H2,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXFDKIFFXWGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)NC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea

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